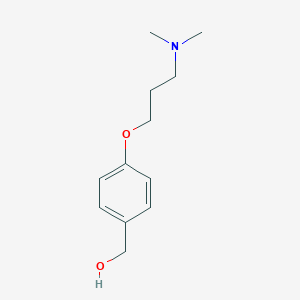

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

Descripción

BenchChem offers high-quality (4-(3-(Dimethylamino)propoxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(Dimethylamino)propoxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-[3-(dimethylamino)propoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCIFBOMXUAJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432824 | |

| Record name | {4-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426831-08-5 | |

| Record name | {4-[3-(Dimethylamino)propoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (4-(3-(Dimethylamino)propoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This guide provides a comprehensive overview of its known basic properties and presents hypothetical, yet plausible, experimental protocols and biological activities based on established principles of organic chemistry and the known pharmacology of structurally related molecules. This information is intended for research and development purposes and should be used as a guideline for further investigation.

Core Properties

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a substituted aromatic alcohol with potential applications in pharmaceutical research, particularly in the fields of neuroscience and psychiatry. Its chemical structure, featuring a phenylmethanol core with a dimethylaminopropoxy substituent, suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| Property | Value | Source |

| CAS Number | 426831-08-5 | [1] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

Hypothetical Experimental Protocols

Due to the absence of specific published experimental procedures for (4-(3-(Dimethylamino)propoxy)phenyl)methanol, the following protocols are proposed based on standard organic synthesis and analysis techniques for analogous compounds.

Synthesis

A plausible synthetic route to (4-(3-(Dimethylamino)propoxy)phenyl)methanol involves a two-step process starting from 4-hydroxybenzaldehyde.

Step 1: Alkylation of 4-hydroxybenzaldehyde

This step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with 3-dimethylamino-1-propyl chloride.

-

Materials: 4-hydroxybenzaldehyde, 3-dimethylamino-1-propyl chloride hydrochloride, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.5 eq) and 3-dimethylamino-1-propyl chloride hydrochloride (1.2 eq).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-(3-(dimethylamino)propoxy)benzaldehyde.

-

Step 2: Reduction of the Aldehyde

The aldehyde functional group of the intermediate is then reduced to a primary alcohol.

-

Materials: 4-(3-(dimethylamino)propoxy)benzaldehyde, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve the crude 4-(3-(dimethylamino)propoxy)benzaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude (4-(3-(Dimethylamino)propoxy)phenyl)methanol can be purified using standard chromatographic techniques.

-

Method: Flash column chromatography on silica gel.

-

Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH), starting with 100% DCM and gradually increasing the polarity with MeOH (e.g., up to 10% MeOH).

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto a silica gel column pre-equilibrated with the starting eluent.

-

Elute the column with the gradient solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

-

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (doublets in the range of 6.8-7.3 ppm), a singlet for the benzylic CH₂OH protons (around 4.5 ppm), triplets for the OCH₂ and NCH₂ protons of the propoxy chain, a multiplet for the central CH₂ of the propoxy chain, and a singlet for the N(CH₃)₂ protons (around 2.2 ppm).

-

¹³C NMR: Aromatic carbons, the benzylic carbon (around 65 ppm), carbons of the propoxy chain, and the N-methyl carbons would be observed.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 210.15.

-

Potential Biological Activities and Signaling Pathways (Hypothetical)

The chemical structure of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, featuring an aminoalkoxy phenyl moiety, is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit activity at various G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, which are key targets in the central nervous system.[2][3][4][5][6][7][8][9][10][11]

Postulated Mechanism of Action at a G-Protein Coupled Receptor

Based on its structural similarity to known GPCR ligands, a hypothetical mechanism of action could involve its binding to the orthosteric or an allosteric site of a receptor, such as a dopamine D2 receptor, thereby modulating downstream signaling cascades.[2][3]

Caption: Hypothetical signaling pathway of (4-(3-(Dimethylamino)propoxy)phenyl)methanol at the Dopamine D2 Receptor.

This diagram illustrates a potential inhibitory action on adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.

Proposed Experimental Workflow for Biological Evaluation

To investigate the hypothetical biological activities of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a systematic experimental workflow is proposed.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. acnp.org [acnp.org]

Technical Overview of (4-(3-(Dimethylamino)propoxy)phenyl)methanol (CAS 426831-08-5)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol, CAS number 426831-08-5. Despite a comprehensive search of scientific literature and patent databases, detailed information regarding its synthesis, experimental protocols, quantitative biological data, and specific applications in drug development is limited in publicly accessible resources. The information presented herein is compiled from chemical supplier databases and general chemical knowledge.

Chemical and Physical Properties

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a substituted benzyl alcohol derivative. The presence of a dimethylamino group, a propoxy linker, and a hydroxymethyl group on a phenyl ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The tertiary amine provides a basic handle for salt formation to potentially improve solubility, while the hydroxyl group can be a key point for further chemical modification.

Table 1: Physicochemical Properties of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| Property | Value | Source |

| CAS Number | 426831-08-5 | ChemUniverse[1] |

| Molecular Formula | C₁₂H₁₉NO₂ | ChemUniverse[1] |

| Molecular Weight | 209.29 g/mol | ChemUniverse[1] |

| Purity | Typically ≥97% | ChemUniverse[1] |

| Boiling Point | 336.9 °C at 760 mmHg (Predicted) | MySkinRecipes |

| Density | 1.044 g/cm³ (Predicted) | MySkinRecipes |

| MDL Number | MFCD06202771 | ChemUniverse[1] |

Synthesis

Pathway A: Etherification followed by Reduction

This two-step synthesis would likely involve the etherification of a commercially available starting material, 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde group.

Workflow Diagram: Synthesis Pathway A

Caption: A possible two-step synthesis of the target compound.

Pathway B: Reduction followed by Etherification

Alternatively, the synthesis could begin with the reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol, followed by etherification.

Workflow Diagram: Synthesis Pathway B

Caption: An alternative two-step synthesis of the target compound.

Potential Applications in Drug Discovery

General statements from chemical suppliers suggest that (4-(3-(dimethylamino)propoxy)phenyl)methanol may be utilized in the research and development of pharmaceuticals. One supplier indicates its potential application in the fields of neuroscience and psychiatry, for conditions such as depression and anxiety. It is also suggested that it may serve as a precursor for the synthesis of novel, more specific therapeutic agents. However, no specific biological data, such as receptor binding affinities, enzyme inhibition constants, or in vivo efficacy data, are available in the public domain to substantiate these claims.

The structural motif of a substituted phenyl ring connected to a basic amine via a flexible linker is common in many centrally acting drugs. The dimethylaminopropoxy side chain, in particular, is a feature found in a number of compounds with activity at various G-protein coupled receptors.

Conclusion and Future Outlook

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a chemical compound with potential utility as an intermediate in pharmaceutical synthesis. While its basic physicochemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, biological activity, and mechanism of action. For researchers and drug development professionals, this compound represents a potentially underexplored scaffold. Future work would require the disclosure of detailed synthetic methods and comprehensive pharmacological profiling to ascertain its therapeutic potential. Without such data, its role in drug discovery remains speculative.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. Researchers should exercise due diligence and appropriate safety precautions when handling this or any chemical compound.

References

An In-depth Technical Guide to the Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a valuable intermediate in pharmaceutical research and development. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and understanding.

Physicochemical Properties

The key physicochemical properties of the target compound and its immediate precursors are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4-(3-(Dimethylamino)propoxy)phenyl)methanol | C₁₂H₁₉NO₂ | 209.29 | 426831-08-5 |

| 4-(3-(Dimethylamino)propoxy)benzaldehyde | C₁₂H₁₇NO₂ | 207.27 | 26934-35-0 |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 623-05-2 |

| 3-Chloro-N,N-dimethylpropan-1-amine | C₅H₁₂ClN | 121.61 | 109-54-6 |

Synthetic Pathways

Two principal synthetic pathways have been identified for the preparation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Pathway 1: Williamson Ether Synthesis

This pathway involves the O-alkylation of 4-hydroxybenzyl alcohol with 3-chloro-N,N-dimethylpropan-1-amine. The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is more acidic than the benzylic hydroxyl group, allowing for selective deprotonation and subsequent etherification under basic conditions.

Pathway 2: Reduction of a Benzaldehyde Derivative

This more direct route utilizes the commercially available 4-(3-(Dimethylamino)propoxy)benzaldehyde and reduces the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable and selective reducing agent for this transformation.

Experimental Protocols

Protocol for Pathway 1: Williamson Ether Synthesis

This protocol is based on general principles of Williamson ether synthesis, adapted for the specific reactants.

-

Materials:

-

4-Hydroxybenzyl alcohol

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in DMF, add a base (e.g., NaOH, 2.2 eq. or K₂CO₃, 2.0 eq.).

-

Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq.) to the mixture.

-

Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol for Pathway 2: Reduction of 4-(3-(Dimethylamino)propoxy)benzaldehyde

This protocol is a standard procedure for the reduction of an aromatic aldehyde using sodium borohydride.[1][2][3]

-

Materials:

-

4-(3-(Dimethylamino)propoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-(3-(Dimethylamino)propoxy)benzaldehyde (1.0 eq.) in ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes expected yields and key analytical data for the synthesized compound.

| Parameter | Pathway 1 (Williamson Ether Synthesis) | Pathway 2 (Reduction) |

| Yield | Moderate to Good | High (typically >90%)[1] |

| Purity | >95% after chromatography | >97% after purification[4] |

| ¹H NMR | Consistent with target structure | Consistent with target structure |

| ¹³C NMR | Consistent with target structure | Consistent with target structure |

| Mass Spec (ESI) | m/z = 210.15 [M+H]⁺ | m/z = 210.15 [M+H]⁺ |

Note: Specific yields and purity are dependent on reaction scale and purification efficiency.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol via the reduction pathway.

References

An In-depth Technical Guide to the Solubility of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Due to the limited availability of specific experimental data in public literature, this guide combines a theoretical prediction of solubility based on the compound's molecular structure with detailed, state-of-the-art experimental protocols for its quantitative determination.

Molecular Structure and Predicted Solubility

(4-(3-(Dimethylamino)propoxy)phenyl)methanol possesses a multifaceted molecular structure that dictates its solubility profile. Key structural features include:

-

Aromatic Phenyl Group: A nonpolar, hydrophobic moiety.

-

Hydroxyl (-OH) Group: A polar, hydrophilic group capable of hydrogen bonding as both a donor and acceptor.

-

Tertiary Amine (-N(CH₃)₂): A polar, hydrophilic group that can act as a hydrogen bond acceptor and can be protonated in acidic conditions to form a highly soluble salt.

-

Propoxy Ether Linkage (-O-(CH₂)₃-): Contributes some polarity and flexibility to the molecule.

-

Alkyl Chain: The propylene and methyl groups are nonpolar.

The general principle of "like dissolves like" governs solubility. This principle suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. Given the presence of both polar (hydroxyl, amine, ether) and nonpolar (phenyl ring, alkyl chain) regions, (4-(3-(Dimethylamino)propoxy)phenyl)methanol is predicted to exhibit a broad solubility range, with higher solubility in polar organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in a variety of organic solvents, categorized by their polarity. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Highly Soluble | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl and amine groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |

| Isopropanol | Soluble | Possesses a hydroxyl group for hydrogen bonding, making it a good solvent for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar solvent that can effectively solvate the polar functional groups of the molecule. |

| Dimethylformamide (DMF) | Highly Soluble | Another highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound, though perhaps to a lesser extent than DMSO or DMF. | |

| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor, facilitating dissolution. | |

| Ethyl Acetate | Sparingly Soluble | Less polar than ketones and may have limited capacity to solvate the highly polar functional groups. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | A weakly polar solvent that may dissolve the compound to some extent due to the presence of the nonpolar phenyl ring and alkyl chain. |

| Tetrahydrofuran (THF) | Sparingly Soluble | The ether oxygen can act as a hydrogen bond acceptor, providing some solubility. | |

| Toluene | Poorly Soluble | A nonpolar aromatic solvent that will primarily interact with the phenyl ring of the solute, with poor solvation of the polar groups. | |

| Hexane | Insoluble | A nonpolar aliphatic solvent that will not effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following are detailed protocols for the quantitative measurement of the solubility of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

This is the gold standard method for determining thermodynamic solubility.

Materials and Equipment:

-

(4-(3-(Dimethylamino)propoxy)phenyl)methanol (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (4-(3-(Dimethylamino)propoxy)phenyl)methanol to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

-

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV detector set at the wavelength of maximum absorbance (λmax) of the compound. The λmax should be determined by scanning a dilute solution of the compound from 200-400 nm.

Calibration Curve:

-

Prepare a series of standard solutions of (4-(3-(Dimethylamino)propoxy)phenyl)methanol of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

This method is suitable if the compound has a strong chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of the compound in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered supernatant at the λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualizations

Stability and Storage of (4-(3-(Dimethylamino)propoxy)phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Drawing upon information from safety data sheets, established principles of chemical stability, and guidelines for forced degradation studies, this document aims to equip researchers and drug development professionals with the necessary knowledge to handle and store this compound effectively, ensuring its integrity for research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.

| Property | Value | Reference |

| CAS Number | 426831-08-5 | [1] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| Appearance | Solid | |

| Purity | 97% | [1] |

Stability Profile and Incompatibilities

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is generally stable under standard ambient conditions. However, its chemical structure, featuring both a benzylic alcohol and a tertiary amine functional group, suggests potential susceptibility to specific degradation pathways.

General Stability: The compound is considered chemically stable at room temperature when protected from incompatible substances and environmental factors.

Incompatibilities: To prevent degradation and ensure safety, it is crucial to avoid contact with the following substances:

-

Acids: The tertiary amine group can be protonated by acids, potentially leading to salt formation and affecting the compound's solubility and reactivity.

-

Acid Chlorides and Acid Anhydrides: These reagents can react with the benzylic alcohol to form esters.

-

Oxidizing Agents: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, ketone, or carboxylic acid.[2][3][4][5] The tertiary amine can also be oxidized.

Recommended Storage Conditions

To maintain the purity and integrity of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at the temperature specified on the product label. In the absence of specific instructions, store at controlled room temperature. | Prevents acceleration of potential degradation reactions. |

| Atmosphere | Store in a dry environment. | Minimizes the risk of hydrolysis. |

| Container | Keep in a tightly closed container. | Prevents exposure to moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated place. | Ensures a safe storage environment. |

| Light | Protect from light. | Although not explicitly stated in all sources, aromatic compounds and those with benzylic alcohols can be light-sensitive. |

Potential Degradation Pathways

Based on the functional groups present in (4-(3-(Dimethylamino)propoxy)phenyl)methanol, several degradation pathways can be anticipated. Understanding these pathways is essential for designing stability-indicating analytical methods.

References

Spectroscopic Characterization of (4-(3-(Dimethylamino)propoxy)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data for this compound, this guide details the standard experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and purity assessment.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the field of chemistry and drug development for the unambiguous identification and characterization of molecular structures. Each method provides unique insights into the chemical makeup of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the spectroscopic analysis of organic compounds like (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Methodology:

-

Sample Preparation: A small amount of the analyte (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay is used to ensure complete relaxation of all protons.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0 ppm.

-

Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity and coupling constants, J) of the peaks are analyzed to elucidate the proton structure of the molecule.

2.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Methodology:

-

Sample Preparation: A more concentrated sample (typically 10-50 mg) is prepared in a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned, locked, and shimmed.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Key parameters include the spectral width, acquisition time, number of scans (usually higher than for ¹H NMR due to the lower natural abundance and sensitivity of ¹³C), and relaxation delay.

-

Data Processing: The FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced to TMS (0 ppm) or the solvent peak.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of attached protons (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: A background spectrum of the empty ATR crystal is recorded.

-

Data Acquisition: The sample spectrum is then recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. Key regions include the O-H/N-H stretching region (3200-3600 cm⁻¹), the C-H stretching region (2800-3100 cm⁻¹), the carbonyl (C=O) stretching region (1650-1800 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile, water) at a concentration of approximately 1-10 µg/mL.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern, if any, can be analyzed to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Data Presentation

As of the latest search, specific, experimentally-derived spectroscopic data for (4-(3-(Dimethylamino)propoxy)phenyl)methanol was not available in the public domain. For researchers who synthesize or analyze this compound, the following tables should be used to summarize the acquired quantitative data for clear comparison and reporting.

Table 1: ¹H NMR Data for (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.26 | d | 8.5 | 2H | Ar-H |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Data for (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 158.0 | Ar-C-O |

| ... | ... |

Table 3: IR Spectroscopy Data for (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3350 | broad, strong | O-H stretch |

| ... | ... | ... |

Table 4: Mass Spectrometry Data for (4-(3-(Dimethylamino)propoxy)phenyl)methanol

| m/z | Relative Intensity (%) | Assignment |

| e.g., 210.15 | 100 | [M+H]⁺ |

| ... | ... | ... |

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Discovery and Synthesis of Novel Phenylmethanol Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Phenylmethanol derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development. Their structural simplicity, coupled with the potential for diverse functionalization of the phenyl ring and the carbinol group, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel phenylmethanol derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative data and visualization of key signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Synthesis of Novel Phenylmethanol Derivatives

The synthesis of phenylmethanol derivatives can be broadly categorized into two main approaches: the reduction of corresponding benzaldehyde or benzophenone precursors and the alkylation of substituted phenols. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of Substituted Phenylmethanols

A common and straightforward method for the synthesis of phenylmethanol derivatives involves a two-step process starting from a substituted dihydroxybenzaldehyde. This process includes a Williamson ether synthesis followed by the reduction of the aldehyde.

Experimental Protocol: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol [1]

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (100 mL).

-

Alkylation: While stirring the mixture at room temperature, add 1-bromodecane (2.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-bis(decyloxy)benzaldehyde.

Step 2: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol [1]

-

Dissolution: Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (MeOH) in a round-bottom flask at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain (2,4-bis(decyloxy)phenyl)methanol.

Workflow for the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol

Biological Activities of Novel Phenylmethanol Derivatives

Novel phenylmethanol derivatives have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents. The biological activity is often dictated by the nature and position of substituents on the phenyl ring.

Anti-inflammatory Activity

Several studies have highlighted the potential of phenyl-containing compounds as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, novel pyrazole derivatives have been shown to exhibit potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines like IL-6.[2]

| Compound ID | Structure | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Compound 6g | Pyrazole derivative | IL-6 Expression | LPS-stimulated BV2 cells | 9.562 | [2] |

| Paeonol Derivative 11a | (E)-N-(4-(2-acetyl-5-methoxyphenoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Nitric Oxide Production | LPS-induced RAW 264.7 macrophages | 6.96 | [3] |

| Pyrazoline Derivatives | 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivatives | Lipoxygenase Inhibition | In vitro | 0.68 - 4.45 | [4] |

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production [5]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours to induce an inflammatory response.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay: Determine the concentration of nitric oxide in the supernatant using the Griess reagent. The absorbance is measured, and the percentage of inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Phenylmethanol derivatives and related heterocyclic compounds have emerged as promising candidates. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |

| N-(Trifluoromethyl)phenyl Substituted Pyrazoles | Gram-positive bacteria (e.g., S. aureus, E. faecium) | 0.78 - 6.25 | [6][7] |

| Thiazol-2(3H)-imine Derivatives (2d, 2e) | Candida albicans, Candida parapsilosis | 1.23 - 4.75 | [1] |

| Phenylthiazole Derivatives (4m, 4k) | MRSA, Clostridium difficile, Candida albicans | 2 - 8 | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination [4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anticancer Activity: BCR-ABL Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Phenyl-containing heterocyclic compounds have been designed and synthesized as potent inhibitors of BCR-ABL kinase.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| Compound 7a | 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivative | BCR-ABL Kinase | 14.2 | [3] |

| Compound 7 | 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | K562 cells (CML) | 38 | [9] |

| Imatinib | (Reference Drug) | BCR-ABL Kinase | 25-100 | [10] |

Experimental Protocol: In Vitro BCR-ABL Kinase Assay [10][11]

-

Reagents: Prepare a reaction mixture containing recombinant BCR-ABL enzyme, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Incubate the BCR-ABL enzyme with varying concentrations of the test compound.

-

Kinase Reaction: Initiate the reaction by adding the peptide substrate and ATP. Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction.

-

Detection: Measure the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity detection (if using radiolabeled ATP) or an ELISA-based format with a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Modulation of Signaling Pathways

The therapeutic effects of phenylmethanol derivatives are often mediated through their interaction with specific intracellular signaling pathways that are dysregulated in disease.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation, and its overactivation is a hallmark of many cancers. Certain phenyl-containing compounds have been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors like Akt.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Inhibition [12][13]

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified duration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

PI3K/Akt Signaling Pathway Inhibition

Conclusion

The phenylmethanol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the generation of large libraries of derivatives for biological screening. The compounds highlighted in this guide demonstrate significant potential as anti-inflammatory, antimicrobial, and anticancer agents. The provided experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new phenylmethanol-based compounds. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to advance the most promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a potentially valuable intermediate in pharmaceutical research and development. The compound features a substituted phenyl methanol core, which is a common structural motif in medicinal chemistry. The presence of a dimethylamino-propoxy side chain can influence solubility, basicity, and receptor-binding properties, making it an interesting building block for the synthesis of novel therapeutic agents.

Overview and Principle

The synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is achieved via a Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with 3-(dimethylamino)propyl chloride, displacing the chloride to form the desired ether linkage.

Reaction Scheme:

4-Hydroxybenzyl alcohol + 3-(Dimethylamino)propyl chloride → (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Experimental Protocol

2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Hydroxybenzyl alcohol | 124.14 | 623-05-2 | White to off-white solid |

| 3-(Dimethylamino)propyl chloride hydrochloride | 158.07 | 5407-04-5 | White crystalline solid, hygroscopic |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | White powder, base |

| Sodium Iodide (NaI) | 149.89 | 7681-82-5 | White crystalline solid, catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Colorless liquid, polar aprotic solvent |

| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Colorless liquid, extraction solvent |

| Saturated Sodium Bicarbonate Solution | - | - | Aqueous solution, for washing |

| Brine (Saturated NaCl solution) | - | - | Aqueous solution, for washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | White powder, drying agent |

2.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

2.3. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzyl alcohol (5.0 g, 40.3 mmol), potassium carbonate (11.1 g, 80.6 mmol, 2 equivalents), and sodium iodide (0.6 g, 4.0 mmol, 0.1 equivalents).

-

Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reagent Addition: Add 3-(dimethylamino)propyl chloride hydrochloride (7.0 g, 44.3 mmol, 1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The starting material, 4-hydroxybenzyl alcohol, should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

-

2.4. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight is 209.29 g/mol .[1]

-

Infrared Spectroscopy (IR): To identify the functional groups present.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Caption: Workflow for the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Potential Signaling Pathways and Applications

The diagram below illustrates a hypothetical signaling pathway where a molecule with this structural backbone might act as a ligand for a G-protein coupled receptor (GPCR), a common target for many drugs.

Caption: Hypothetical GPCR signaling pathway for a derivative of the title compound.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMF is a skin and respiratory irritant. Handle with care.

-

3-(Dimethylamino)propyl chloride hydrochloride is hygroscopic and should be stored in a desiccator.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is intended for guidance for trained research professionals. The reaction conditions may need to be optimized for specific laboratory settings. All work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Williamson Ether Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol via the Williamson ether synthesis. This method is a staple in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In this specific application, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is etherified using 3-dimethylaminopropyl chloride.

The resulting compound is of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both a primary alcohol and a tertiary amine.

Principle of the Reaction

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2). The reaction proceeds in two conceptual steps:

-

Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 3-dimethylaminopropyl chloride, displacing the chloride leaving group and forming the desired ether linkage.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis, work-up, and purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

2.1. Reagents and Materials

-

4-Hydroxybenzyl alcohol (CAS: 623-05-2)

-

3-Dimethylaminopropyl chloride hydrochloride (CAS: 5407-04-5)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

2.2. Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

2.3. Synthesis Procedure

-

To a dry round-bottom flask, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 10 mL per 1 g of 4-hydroxybenzyl alcohol).

-

Add finely powdered anhydrous potassium carbonate (2.5 eq).

-

To this stirred suspension, add 3-dimethylaminopropyl chloride hydrochloride (1.2 eq).

-

Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

2.4. Work-up Procedure

-

Filter the reaction mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

2.5. Purification

Purify the crude product by flash column chromatography on silica gel.

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Combine the fractions containing the pure product, as identified by TLC.

-

Evaporate the solvent under reduced pressure to obtain the purified (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Data Presentation

The following table summarizes the key quantitative data for this synthesis protocol.

| Parameter | Value |

| Reactants & Reagents | |

| 4-Hydroxybenzyl alcohol | 1.0 equivalent |

| 3-Dimethylaminopropyl chloride HCl | 1.2 equivalents |

| Potassium Carbonate (K₂CO₃) | 2.5 equivalents |

| Solvent | Anhydrous DMF |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 4 - 8 hours |

| Product Information | |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

| Expected Yield | 70-90% |

Visualizations

Diagram of the Williamson Ether Synthesis Pathway

Caption: Reaction pathway for the synthesis.

Experimental Workflow Diagram

Caption: Overview of the experimental workflow.

References

Application Notes and Protocols for the Purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for meeting stringent regulatory requirements in drug development. This document provides detailed application notes and a comprehensive protocol for the purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol using normal-phase flash column chromatography. The methodology addresses the challenges associated with the purification of polar, basic compounds on silica gel.

The inherent basicity of the tertiary amine in (4-(3-(Dimethylamino)propoxy)phenyl)methanol can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This interaction often results in poor separation, significant peak tailing, and low recovery of the target compound. To counteract these effects, the following protocol incorporates a basic additive into the mobile phase, which effectively neutralizes the active sites on the silica gel, leading to improved chromatographic performance.

Chromatographic Purification Strategy

Normal-phase flash chromatography is a widely used technique for the purification of synthetic organic compounds.[1] For polar and basic molecules like (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a common and effective approach is the use of a silica gel stationary phase with a modified mobile phase. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent helps to minimize the undesirable interactions between the basic analyte and the acidic silica surface.[2][3] This leads to sharper peaks, better resolution, and higher recovery of the purified product.[4][5]

The selection of an appropriate solvent system is critical for a successful separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.[6] The polarity of the eluent is gradually increased to facilitate the elution of the compound of interest from the column.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol on a silica gel column.

Materials and Equipment:

-

Crude (4-(3-(Dimethylamino)propoxy)phenyl)methanol

-

Silica gel (230-400 mesh)

-

Flash chromatography column

-

Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Collection tubes or flasks

-

Glassware (beakers, flasks, graduated cylinders)

Procedure:

-

TLC Analysis of Crude Material:

-

Dissolve a small amount of the crude (4-(3-(Dimethylamino)propoxy)phenyl)methanol in a suitable solvent (e.g., dichloromethane/methanol).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate with a small addition of triethylamine (e.g., 70:30:0.1 Hexanes:EtOAc:TEA).

-

Visualize the spots under a UV lamp. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA).

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude (4-(3-(Dimethylamino)propoxy)phenyl)methanol in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

-

-

Elution:

-

Begin elution with the low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture). A gradient elution is often more effective than an isocratic elution for separating complex mixtures. A suggested gradient is provided in the data table below.

-

-

Fraction Collection:

-

Collect fractions in separate tubes or flasks.

-

Monitor the elution of the compound by TLC analysis of the collected fractions.

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator to obtain the purified product.

-

-

Purity and Yield Determination:

-

Determine the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculate the overall yield of the purification process.

-

Data Presentation

The following tables summarize the typical quantitative data expected from the purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol using the described protocol.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 40 g pre-packed or self-packed |

| Mobile Phase A | Hexanes:Ethyl Acetate:Triethylamine (95:5:0.1) |

| Mobile Phase B | Hexanes:Ethyl Acetate:Triethylamine (50:50:0.1) |

| Gradient Profile | 0-100% B over 20 column volumes |

| Flow Rate | 40 mL/min |

| Detection | UV at 254 nm |

Table 2: Purification Performance

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~85% | >98% |

| Major Impurities | Starting materials, side-products | <0.5% each |

| Yield | - | 85-95% |

| Appearance | Yellowish oil | Colorless oil |

Experimental Workflow Diagram

Caption: Workflow for the purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

References

Application Notes and Protocols for (4-(3-(Dimethylamino)propoxy)phenyl)methanol as a Chemical Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Self-Immolative Linker Building Block

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a functionalized aromatic alcohol poised for application as a key building block in the synthesis of advanced chemical linkers, particularly for antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Its structure is analogous to the widely utilized p-aminobenzyl alcohol (PABA) moiety, the cornerstone of many clinically validated self-immolative linkers.

The core utility of this molecule lies in its potential to form self-immolative linkers. These linkers are designed to be stable in systemic circulation and undergo a triggered cleavage, typically by enzymes within the target cell, to release a therapeutic payload. The cleavage of a trigger group initiates an electronic cascade that results in the release of the drug in its active form, without any linker remnants that might impede its function.

The key features of (4-(3-(Dimethylamino)propoxy)phenyl)methanol include:

-

A Benzyl Alcohol Moiety: This serves as the attachment point for a cytotoxic payload, typically through a carbamate linkage.

-

A Propoxy-Dimethylamino Chain: This hydrophilic side chain is anticipated to enhance the aqueous solubility of the linker and the resulting ADC. Improved hydrophilicity can mitigate aggregation issues often associated with hydrophobic drug payloads, leading to better pharmacokinetics and a wider therapeutic window.[1] The tertiary amine can also be protonated at physiological pH, further increasing hydrophilicity.

-

An Aromatic Ring: This provides the electronic framework for the self-immolative 1,6-elimination reaction upon cleavage of a trigger moiety attached to the phenolic oxygen.

These application notes provide a comprehensive guide to the synthesis, application, and evaluation of linkers derived from (4-(3-(Dimethylamino)propoxy)phenyl)methanol for use in drug development.

Proposed Application: A Cleavable Linker for Antibody-Drug Conjugates

The primary application of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is in the construction of cleavable linkers for ADCs. The general structure of such a linker-drug conjugate is depicted below:

Caption: Conceptual structure of an ADC utilizing the proposed linker.

In this design, the linker connects a monoclonal antibody to a potent cytotoxic drug. The linker is designed to be cleaved by enzymes, such as cathepsin B, that are abundant in the lysosomes of cancer cells.[2][3]

Mechanism of Action: Enzyme-Triggered Self-Immolation

The proposed mechanism of drug release follows a well-established pathway for self-immolative linkers.[4]

Caption: The proposed intracellular drug release mechanism.

-

The ADC binds to a target antigen on the surface of a cancer cell and is internalized.

-

The ADC is trafficked to the lysosome, where cathepsin B cleaves the peptide linker.

-

This cleavage exposes a free amine, which triggers a spontaneous 1,6-electronic cascade through the aromatic ring.

-

The cascade results in the fragmentation of the linker, releasing the unmodified cytotoxic drug.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a linker-drug conjugate using (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the synthesis of a maleimide-functionalized, peptide-containing drug-linker construct ready for conjugation to a thiol-containing antibody.

Caption: Synthetic workflow for the drug-linker conjugate.

Materials:

-

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

-

Fmoc-Val-Cit-OH (Fmoc-valine-citrulline)

-

Monomethyl auristatin E (MMAE) or other amine-containing payload

-

Maleimidocaproic acid (MC)

-

p-Nitrophenyl chloroformate

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Standard reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

Synthesis of the Activated Linker:

-

Dissolve (4-(3-(Dimethylamino)propoxy)phenyl)methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of p-nitrophenyl chloroformate (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 0.1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.

-

Purify the resulting activated carbonate by flash chromatography.

-

-

Conjugation of the Payload (MMAE):

-

Dissolve the activated linker (1.2 eq) and MMAE (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir at room temperature for 12-18 hours.

-

Monitor the formation of the carbamate-linked product by LC-MS.

-

Purify the product by preparative RP-HPLC.

-

-

Assembly of the Full Drug-Linker:

-